[2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone
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Overview
Description
The compound 2-chloro-5-(methylsulfanyl)phenyl-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone is a complex organic molecule with potential applications in various scientific fields This compound features a chlorinated phenyl ring substituted with a methylsulfanyl group, linked to a methanone moiety through an amino-oxy linkage to a methoxy-substituted dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methylsulfanyl)phenyl-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone can be approached through several synthetic routes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(methylsulfanyl)aniline and 6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one.
Formation of the Amino-Oxy Linkage: The key step involves forming the amino-oxy linkage. This can be achieved by reacting the aniline derivative with an appropriate oxime, followed by dehydration to form the desired linkage.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Adapting the reaction conditions to large-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use in the study of enzyme inhibition mechanisms.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-5-(methylsulfanyl)phenyl-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone exerts its effects depends on its specific application. For instance:
Enzyme Inhibition: It may act by binding to the active site of an enzyme, blocking substrate access.
Receptor Binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(methylsulfanyl)phenylmethanone
- 2-chloro-5-(methylsulfanyl)phenylmethanone
Uniqueness
- Structural Complexity : The presence of both a chlorinated phenyl ring and a methoxy-substituted dihydronaphthalene ring linked through an amino-oxy methanone moiety makes it unique.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
This detailed overview provides a comprehensive understanding of 2-chloro-5-(methylsulfanyl)phenyl-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone, from its synthesis to its applications and mechanisms of action
Properties
Molecular Formula |
C20H20ClNO3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C20H20ClNO3S/c1-12-14-5-4-6-18(15(14)8-10-19(12)24-2)22-25-20(23)16-11-13(26-3)7-9-17(16)21/h7-11H,4-6H2,1-3H3/b22-18- |
InChI Key |
VYSJWSFTSQIUKX-PYCFMQQDSA-N |
Isomeric SMILES |
CC1=C(C=CC\2=C1CCC/C2=N/OC(=O)C3=C(C=CC(=C3)SC)Cl)OC |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2=NOC(=O)C3=C(C=CC(=C3)SC)Cl)OC |
Origin of Product |
United States |
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